Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C10H9Cl2NO2 It is a derivative of acrylate, characterized by the presence of an amino group and a dichlorophenyl group attached to the acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2,4-dichlorophenyl)acrylate typically involves the reaction of 2,4-dichlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of ammonia to introduce the amino group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted acrylates or amides.
Scientific Research Applications
Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2,4-dichlorophenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate
- Methyl 2-amino-3-(2,4-dichlorophenyl)butanoate
- Methyl 2-amino-3-(2,4-dichlorophenyl)pentanoate
Uniqueness
Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate is unique due to its specific structural features, including the presence of both amino and dichlorophenyl groups on the acrylate backbone. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H9Cl2NO2 |
---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
methyl (Z)-2-amino-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-5H,13H2,1H3/b9-4- |
InChI Key |
VDPOAJFIGYSPGM-WTKPLQERSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N |
Canonical SMILES |
COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.